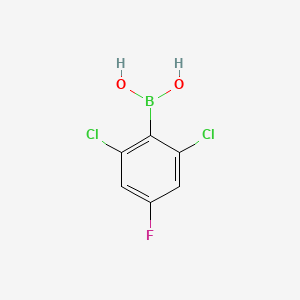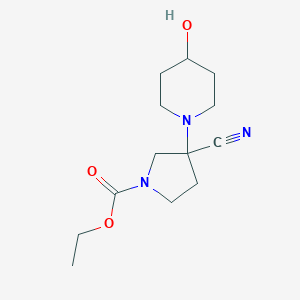
1-氨基-4-甲基戊烷-2-醇盐酸盐
描述
1-Amino-4-methylpentan-2-ol hydrochloride is a chemical compound with the CAS Number: 1334149-36-8 . It has a molecular weight of 153.65 and its IUPAC name is 1-amino-4-methyl-2-pentanol hydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 1-Amino-4-methylpentan-2-ol hydrochloride is1S/C6H15NO.ClH/c1-5(2)3-6(8)4-7;/h5-6,8H,3-4,7H2,1-2H3;1H . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
1-Amino-4-methylpentan-2-ol hydrochloride is a powder that is stored at room temperature . Its molecular weight is 153.65 . More specific physical and chemical properties are not provided in the search results.科学研究应用
化学合成和有机化学应用
对氨基-1,2,4-三唑和相关化合物的研究突出了类似化学结构在精细有机合成工业中的用途。这些化合物作为生产农产品、药品、染料、高能材料和防腐添加剂的基本原料。它们还用于生产分析试剂、浮选剂、耐热聚合物和具有荧光性质的产品,表明 1-氨基-4-甲基戊烷-2-醇盐酸盐在类似的合成工艺和产品开发中具有潜在的应用领域 (Nazarov 等人,2021).
抗癌研究
1-氨基-4-甲基戊烷-2-醇盐酸盐的结构也可能在抗癌研究中找到相关性,正如涉及甘草酸 (GA) 的研究中所见。这些源自甘草的化合物因其独特的结构特征而显示出作为抗癌剂支架的希望,有利于半合成修饰以产生细胞毒性作用。这表明 1-氨基-4-甲基戊烷-2-醇盐酸盐可以潜在地作为抗癌药物开发的支架进行探索,利用其独特的化学结构来创建具有靶向生物活性的衍生物 (Hussain 等人,2021).
聚合物化学和材料科学
在聚合物化学和材料科学领域,具有与 1-氨基-4-甲基戊烷-2-醇盐酸盐中官能团相似的化学化合物被用于合成新的生物聚合物醚和酯。这些衍生物具有由官能团、取代度和模式定制的特定性质,在创建具有所需物理和化学特性的材料中具有广泛的应用。这一研究领域可以受益于研究 1-氨基-4-甲基戊烷-2-醇盐酸盐以合成新型材料,特别是在开发具有独特性质的生物基产品和聚合物方面 (Petzold-Welcke 等人,2014).
安全和危害
The safety information for 1-Amino-4-methylpentan-2-ol hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
作用机制
Target of Action
The primary targets of 1-Amino-4-methylpentan-2-ol hydrochloride are currently unknown
Biochemical Pathways
The compound may influence several pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s effects would be closely tied to its mode of action and the biochemical pathways it influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Amino-4-methylpentan-2-ol hydrochloride . These factors could include pH levels, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
1-Amino-4-methylpentan-2-ol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions often involve the formation of hydrogen bonds and ionic interactions, which can influence the enzyme’s activity and stability .
Cellular Effects
The effects of 1-Amino-4-methylpentan-2-ol hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in stress response and metabolic pathways. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 1-Amino-4-methylpentan-2-ol hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain aminotransferases, thereby affecting amino acid metabolism. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Amino-4-methylpentan-2-ol hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods. Long-term exposure to the compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Amino-4-methylpentan-2-ol hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and metabolic disturbances .
Metabolic Pathways
1-Amino-4-methylpentan-2-ol hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism and energy production. For example, it can influence the activity of aminotransferases and dehydrogenases, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on cellular energy balance and overall metabolic health .
Transport and Distribution
The transport and distribution of 1-Amino-4-methylpentan-2-ol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
1-Amino-4-methylpentan-2-ol hydrochloride exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound can have significant implications for its biochemical activity and overall cellular effects .
属性
IUPAC Name |
1-amino-4-methylpentan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)3-6(8)4-7;/h5-6,8H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBZLSXZOOFIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4,4,5,5-tetramethyl-2-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,2-dioxaborolane](/img/structure/B1443110.png)

